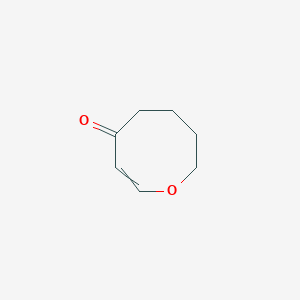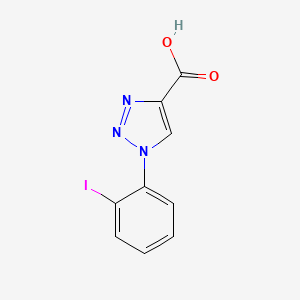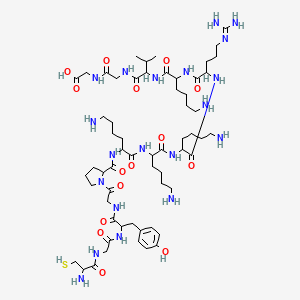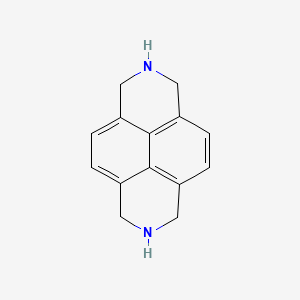
5,6,7,8-Tetrahydro-4H-oxocin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-4H-oxocin-4-one is a cyclic organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol. This compound is known for its use as a reagent in various chemical reactions, particularly in the preparation and Diels-Alder reaction of eight-membered cyclic siloxydienes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4H-oxocin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with ethyl formate in the presence of a base to form the desired oxocin ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydro-4H-oxocin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxocin derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The oxocin ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxocin derivatives, while reduction reactions can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-4H-oxocin-4-one has several scientific research applications, including:
Chemistry: Used as a reagent in the preparation of cyclic siloxydienes and other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a building block in drug synthesis.
Industry: Utilized in the synthesis of materials and chemicals for various industrial applications.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-4H-oxocin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reagents used. The molecular targets and pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: Similar in structure but contains an indole ring instead of an oxocin ring.
5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4H-Chromene: Contains a chromene ring and is used in different applications.
Uniqueness
5,6,7,8-Tetrahydro-4H-oxocin-4-one is unique due to its specific ring structure and reactivity in Diels-Alder reactions. Its ability to form eight-membered cyclic siloxydienes sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H10O2 |
|---|---|
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2,3,4,5-tetrahydrooxocin-6-one |
InChI |
InChI=1S/C7H10O2/c8-7-3-1-2-5-9-6-4-7/h4,6H,1-3,5H2 |
InChI-Schlüssel |
YBGXTKGKCAPOBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC=CC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)






![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)

![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
